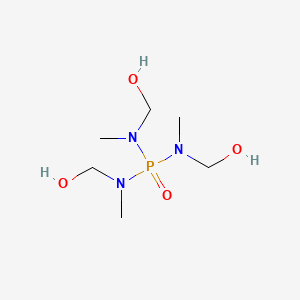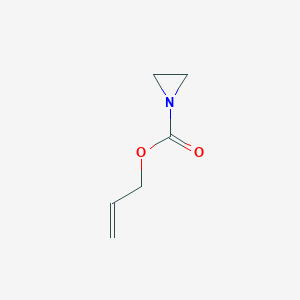![molecular formula C12H17N3O3 B14706371 Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate CAS No. 23852-97-3](/img/structure/B14706371.png)
Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxyimino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-amino-2-hydroxyiminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are typical.
Major Products
Oxidation: Formation of oximes and nitroso compounds.
Reduction: Conversion to amino derivatives.
Substitution: Formation of nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amino groups can participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog used in various chemical syntheses.
Ethyl 4-[(3-morpholinopropyl)amino]benzoate: Another derivative with different functional groups, used in similar applications
Uniqueness
Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate is unique due to its combination of amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
23852-97-3 |
|---|---|
Formule moléculaire |
C12H17N3O3 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12(16)9-3-5-10(6-4-9)14-8-11(7-13)15-17/h3-6,14,17H,2,7-8,13H2,1H3 |
Clé InChI |
RXTNMLUPCVQUKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCC(=NO)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)






